(2-Benzylisoindolin-5-yl)methanol

Übersicht

Beschreibung

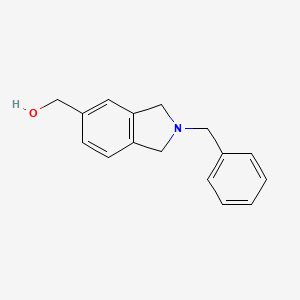

(2-Benzylisoindolin-5-yl)methanol is an organic compound with the molecular formula C16H17NO It features a benzyl group attached to an isoindoline ring, which is further substituted with a methanol group

Wissenschaftliche Forschungsanwendungen

(2-Benzylisoindolin-5-yl)methanol has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

Target of Action

It’s worth noting that indole derivatives, which include (2-benzylisoindolin-5-yl)methanol, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to impact a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological activity being influenced.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylisoindolin-5-yl)methanol typically involves the reaction of isoindoline derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the isoindoline nitrogen attacks the benzyl halide, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as hydroxide ions (OH-) or amines can replace the benzyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

Oxidation: Benzaldehyde or benzyl ketone derivatives.

Reduction: Secondary amines.

Substitution: Various substituted isoindoline derivatives.

Vergleich Mit ähnlichen Verbindungen

Isoindoline: A parent compound with similar structural features but lacking the benzyl and methanol groups.

Benzylisoindoline: A compound with a benzyl group attached to the isoindoline ring but without the methanol substitution.

Isoindolin-5-ylmethanol: A compound with a methanol group attached to the isoindoline ring but without the benzyl substitution.

Uniqueness: (2-Benzylisoindolin-5-yl)methanol is unique due to the presence of both benzyl and methanol groups, which confer distinct chemical and biological properties

Biologische Aktivität

(2-Benzylisoindolin-5-yl)methanol is an organic compound notable for its diverse biological activities, primarily due to its structural characteristics that allow it to interact with various biological targets. This compound belongs to the class of indole derivatives, which are known for their significant pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C16H17NO

- Molecular Weight : 253.32 g/mol

- Structure : The compound features a benzyl group attached to an isoindoline ring, which is further substituted with a methanol group. This unique structure contributes to its biological activity.

Target Interactions

This compound exhibits high affinity for multiple receptors, which is characteristic of many indole derivatives. The interactions can lead to modulation of various signaling pathways, influencing cellular responses and biological functions.

Biochemical Pathways

The compound is implicated in several biochemical pathways:

- Antimicrobial Activity : Studies suggest that it may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.

- Anticancer Potential : Preliminary research indicates potential anticancer activities, possibly through apoptosis induction in cancer cells or inhibition of tumor growth.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effectiveness against various microbial strains. |

| Anticancer | Induces apoptosis and inhibits cell proliferation in cancer cell lines. |

| Neuroprotective | May protect neuronal cells from oxidative stress and neurodegeneration. |

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of this compound against common bacterial strains, revealing significant inhibitory effects at varying concentrations. The Minimum Inhibitory Concentration (MIC) values were determined to be promising compared to standard antibiotics.

-

Anticancer Research :

- In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines, such as breast and colon cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis.

-

Neuroprotective Effects :

- Research indicated that this compound could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). It was shown to enhance the expression of antioxidant enzymes, thereby reducing neuronal death in models of neurodegenerative diseases.

Future Directions in Research

Ongoing research aims to further explore the following aspects:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

- In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic potential and safety profiles.

- Synthesis of Derivatives : Developing analogs with enhanced potency or selectivity for specific biological targets.

Eigenschaften

IUPAC Name |

(2-benzyl-1,3-dihydroisoindol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-12-14-6-7-15-10-17(11-16(15)8-14)9-13-4-2-1-3-5-13/h1-8,18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYMOHXXGCNJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600396 | |

| Record name | (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127169-16-8 | |

| Record name | (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.